Levomethadyl acetate

Vue d'ensemble

Description

Levacétylméthadol, également connu sous le nom de lévométhadyl acétate, est un opioïde synthétique dont la structure est similaire à celle de la méthadone. Il est principalement utilisé dans le traitement et la prise en charge de la dépendance aux opioïdes. Le levacétylméthadol a une longue durée d'action en raison de ses métabolites actifs .

Méthodes De Préparation

Le levacétylméthadol est synthétisé par une série de réactions chimiques. La voie de synthèse implique l'acétylation du méthadol, qui est un dérivé de la méthadone. Les conditions de réaction comprennent généralement l'utilisation d'anhydride acétique comme agent acétylant et d'un solvant approprié tel que le dichlorométhane. La réaction est effectuée sous des conditions de température et de pression contrôlées pour assurer l'obtention du produit souhaité .

Analyse Des Réactions Chimiques

Le levacétylméthadol subit diverses réactions chimiques, notamment :

Oxydation : Le levacétylméthadol peut être oxydé pour former son dérivé N-oxyde correspondant.

Réduction : Le composé peut être réduit pour former ses métabolites déméthylés, le nor-LAAM et le dinor-LAAM.

Substitution : Le levacétylméthadol peut subir des réactions de substitution nucléophile, où le groupe acétate est remplacé par d'autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. .

Applications de la recherche scientifique

Le levacétylméthadol a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes analytiques de détection des opioïdes.

Biologie : Le levacétylméthadol est utilisé dans des études portant sur la pharmacocinétique et la pharmacodynamique des opioïdes.

Médecine : Il est utilisé dans la recherche clinique pour étudier son efficacité et son innocuité dans le traitement de la dépendance aux opioïdes.

Industrie : Le levacétylméthadol est utilisé dans l'industrie pharmaceutique pour le développement de médicaments à base d'opioïdes

Mécanisme d'action

Le levacétylméthadol exerce ses effets en agissant comme un agoniste du récepteur μ des opioïdes. Il agit également comme un antagoniste puissant et non compétitif du récepteur nicotinique α3β4 de l'acétylcholine neuronal. Le composé subit un métabolisme important de premier passage pour former des métabolites déméthylés actifs, le nor-LAAM et le dinor-LAAM, qui sont plus puissants que le médicament parent. Ces métabolites contribuent encore à la longue durée d'action du médicament .

Applications De Recherche Scientifique

Levomethadyl acetate hydrochloride (LAAM), also known as this compound, is a medication approved by the U.S. Food and Drug Administration (FDA) in 1993 for the treatment of opioid dependence . LAAM is a µ-opioid agonist that, similar to methadone, provides opioid blockade and has good oral bioavailability .

Scientific Research Applications

Efficacy in Opioid Dependence Treatment

LAAM is effective in treating opioid dependence because it reduces the need for daily administration compared to methadone . A study comparing LAAM, buprenorphine, and methadone found that LAAM (administered three times a week) substantially reduced the use of illicit opioids compared to low-dose methadone .

Eissenberg et al. conducted a randomized, controlled study with three treatment groups receiving different LAAM doses on Mondays, Wednesdays, and Fridays: low-dose (25 mg, 25 mg, 35 mg), medium-dose (50 mg, 50 mg, 70 mg), and high-dose (100 mg, 100 mg, 140 mg) . The Friday dosages were higher to compensate for the longer interval between Friday and Monday . The results indicated that abstinence from opioid use, verified by urine samples, increased with higher LAAM dosages. Specifically, 34% of the high-dose group remained abstinent for four consecutive weeks, compared to 11% and 14% in the low- and medium-dose groups, respectively .

Comparison with Other Treatments

A 17-week randomized study compared LAAM (75 to 115 mg), buprenorphine (16 to 32 mg), high-dose methadone (60 to 100 mg), and low-dose methadone (20 mg) . The mean number of days patients remained in the study was significantly higher for those receiving LAAM (89 days), buprenorphine (96 days), and high-dose methadone (105 days) compared to low-dose methadone (70 days) . The percentage of patients with 12 or more consecutive opioid-negative urine specimens was 36% in the LAAM group, 26% in the buprenorphine group, 28% in the high-dose methadone group, and 8% in the low-dose methadone group .

Dose-Related Efficacy

The clinical efficacy of LAAM is positively related to the dose . High-dose LAAM (100 mg three times a week) was most effective at reducing opioid use and craving, although it was associated with a greater incidence of adverse effects .

Patient Acceptability and Harm Reduction

LAAM is generally acceptable to most patients and effectively suppresses withdrawal symptoms . Self-reported weekly IV drug use showed significant reductions in IV opiate and other drug use among patients in all LAAM groups. Non-IV drug use also decreased, though less dramatically .

Data Table: Comparison of Opioid Dependence Treatments

Case Studies

- Objective : To compare the clinical efficacy of different doses of LAAM in treating opioid dependence.

- Method : Randomized, controlled study with 180 opioid-dependent volunteers assigned to low-dose, medium-dose, and high-dose LAAM groups.

- Results : Higher LAAM doses were more effective in decreasing heroin use. After 16 weeks, patients in the high-dose group reported heroin use on 2.5 days of the previous 30, compared to 4.1 and 6.3 days in the medium- and low-dose groups, respectively.

- Objective : To compare LAAM, buprenorphine, and methadone in the treatment of opioid dependence.

- Method : 17-week randomized study of 220 patients comparing LAAM, buprenorphine, and high-dose and low-dose methadone.

- Results : LAAM, buprenorphine, and high-dose methadone substantially reduced the use of illicit opioids compared to low-dose methadone.

Mécanisme D'action

Levacetylmethadol exerts its effects by acting as an agonist at the μ-opioid receptor. It also acts as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine receptor. The compound undergoes extensive first-pass metabolism to form active demethylated metabolites, nor-LAAM and dinor-LAAM, which are more potent than the parent drug. These metabolites further contribute to the drug’s long duration of action .

Comparaison Avec Des Composés Similaires

Le levacétylméthadol est similaire à d'autres opioïdes synthétiques tels que la méthadone et l'acétylméthadol. Il a une durée d'action plus longue en raison de ses métabolites actifs. Par rapport à la méthadone, le levacétylméthadol nécessite une posologie moins fréquente, ce qui en fait une option plus pratique pour les patients. Les composés similaires comprennent :

Méthadone : Un opioïde synthétique utilisé pour la gestion de la douleur et le traitement de la dépendance aux opioïdes.

Acétylméthadol : Un opioïde synthétique similaire au levacétylméthadol mais avec une durée d'action plus courte.

Buprénorphine : Un agoniste partiel des opioïdes utilisé dans le traitement de la dépendance aux opioïdes

Activité Biologique

Levomethadyl acetate (LAAM) is a synthetic opioid agonist primarily used in the treatment of opioid dependence. Approved by the FDA in 1993, LAAM offers a unique pharmacological profile that distinguishes it from other opioids like methadone. This article explores the biological activity, pharmacokinetics, efficacy, and safety of this compound, including relevant case studies and research findings.

This compound acts primarily as a µ-opioid receptor agonist , similar to methadone. Its biological activity is characterized by:

- Opioid Receptor Interaction : LAAM binds to µ-opioid receptors, leading to analgesic effects and opioid blockade. It also interacts with other receptors, including neuronal acetylcholine receptor subunits, where it exhibits antagonistic properties .

- Metabolism : LAAM undergoes extensive first-pass metabolism, converting into two active metabolites: nor-levomethadyl acetate and dinor-levomethadyl acetate. These metabolites are more potent than the parent compound, contributing significantly to its therapeutic effects .

- Pharmacokinetics : The drug has a half-life of approximately 2.6 days , allowing for thrice-weekly dosing regimens . This extended half-life is advantageous for maintaining stable plasma levels and reducing withdrawal symptoms.

Efficacy in Opioid Dependence Treatment

Numerous studies have evaluated the efficacy of this compound in treating opioid dependence:

- Dosing Regimens : Clinical trials have compared various dosing strategies. For instance, a study at Johns Hopkins University involved patients receiving doses of 25 mg, 50 mg, and 100 mg thrice weekly. Results indicated that higher doses correlated with increased rates of abstinence from heroin use .

| Dose Group | Days of Heroin Use (Last 30 Days) | Abstinence Rate (%) |

|---|---|---|

| Low Dose (25 mg) | 6.3 | 11 |

| Medium Dose (50 mg) | 4.1 | 14 |

| High Dose (100 mg) | 2.5 | 34 |

- Retention Rates : In a comparative study involving LAAM and methadone, retention rates were observed to be lower for LAAM during induction phases; however, long-term retention was comparable once patients stabilized on treatment .

Safety Profile

While this compound is generally considered safe when used as directed, its safety profile includes some notable concerns:

- Adverse Effects : Common side effects include constipation and sedation. Cardiac arrhythmias have been reported, particularly at higher doses or in patients with pre-existing conditions, prompting caution in prescribing .

- Patient Acceptability : Despite its efficacy, some studies suggest that patient retention may be lower with LAAM compared to methadone during initial treatment phases due to the longer intervals between doses .

Case Studies and Research Findings

Several case studies have provided insights into the real-world application of this compound:

- Multisite Open-Label Study : A multisite trial evaluated the safety and efficacy of LAAM across multiple treatment centers, reporting significant reductions in illicit opioid use among participants .

- Comparative Effectiveness Research : A study comparing this compound with buprenorphine and high-dose methadone found that while all treatments reduced illicit opioid use significantly, LAAM had a higher percentage of patients achieving consecutive opioid-negative urine tests compared to low-dose methadone .

Propriétés

Key on ui mechanism of action |

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |

|---|---|

Numéro CAS |

1477-40-3 |

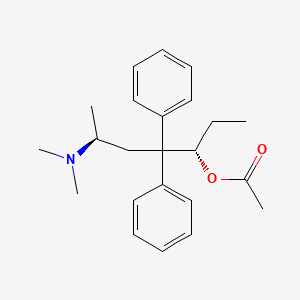

Formule moléculaire |

C23H31NO2 |

Poids moléculaire |

353.5 g/mol |

Nom IUPAC |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |

Clé InChI |

XBMIVRRWGCYBTQ-AVRDEDQJSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

SMILES isomérique |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

SMILES canonique |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

1477-40-3 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

15 mg/mL 1.79e-03 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.